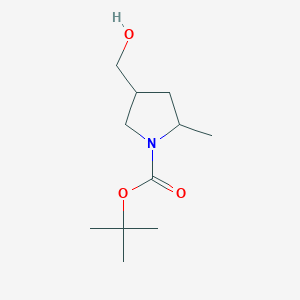

Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKWUTWRPJIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)-2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to yield the corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The tert-butyl ester group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Purity and Commercial Availability

- The target compound is available at ≥97% purity (Aladdin Scientific), while piperidine derivatives (e.g., CAS 158985-37-6) are priced higher due to complex synthesis routes .

- Storage: Most Boc-protected pyrrolidines require refrigeration (2–8°C) to prevent decomposition, whereas amino-substituted variants (e.g., CAS 1279039-34-7) may need inert atmospheres for stability .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, also known as M4, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of M4, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

M4 is characterized by its pyrrolidine core, which is a five-membered ring containing nitrogen. The tert-butyl and hydroxymethyl groups enhance its solubility and biological activity. The molecular formula of M4 is C₁₃H₁₉NO₃, with a molecular weight of approximately 239.29 g/mol.

M4 exhibits several biological activities that are primarily attributed to its interaction with various molecular targets:

- Acetylcholinesterase Inhibition : M4 has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling, which is crucial for cognitive functions.

- β-Secretase Inhibition : The compound also acts as a β-secretase inhibitor, preventing the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. This mechanism is particularly relevant in the context of Alzheimer's disease, where amyloid-beta accumulation is a key pathological feature .

- Anti-inflammatory Effects : M4 has demonstrated protective effects against oxidative stress and inflammation in astrocytes exposed to amyloid-beta. It reduces levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a neuroprotective role .

Pharmacological Effects

The pharmacological profile of M4 indicates potential applications in neurodegenerative diseases:

- In Vitro Studies : In laboratory settings, M4 has shown moderate protective effects against cell death induced by amyloid-beta in astrocytes. It significantly reduces TNF-α levels and oxidative stress markers .

- In Vivo Studies : Animal studies have indicated that while M4 exhibits some protective effects in vitro, its efficacy in vivo may be limited by bioavailability issues. For instance, in rat models treated with scopolamine (a drug that induces memory impairment), M4 did not show significant improvements compared to standard treatments like galantamine .

Case Studies and Research Findings

- Neuroprotection Against Amyloid-beta :

- Comparative Efficacy :

Data Summary

Q & A

What are the key synthetic routes for synthesizing Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

- Step 1 : Alkylation of pyrrolidine with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF at 0–25°C) to introduce the tert-butyl ester group .

- Step 2 : Hydroxymethylation at the 4-position via nucleophilic substitution or oxidation-reduction sequences. For example, using Dess–Martin periodinane for controlled oxidation followed by NaBH₄ reduction to install the hydroxymethyl group .

Optimization Strategies : - Control reaction temperature to minimize side reactions (e.g., epimerization or over-oxidation).

- Monitor intermediates via TLC or HPLC to ensure stepwise progression .

- Use anhydrous solvents (e.g., THF) and inert atmospheres to enhance reagent efficacy .

Which spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Basic Research Question

Primary Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to distinguish between methyl (δ ~1.4 ppm for tert-butyl), hydroxymethyl (δ ~3.5–4.0 ppm), and pyrrolidine ring protons .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular formula (C₁₂H₂₁NO₃) .

Resolving Discrepancies : - Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

- Cross-validate using 2D NMR (COSY, NOESY) to resolve overlapping signals from stereoisomers or conformers .

How does the compound’s stability under acidic or basic conditions affect its storage and experimental handling?

Advanced Research Question

Stability Profile :

- Acidic Conditions : The tert-butyl ester is susceptible to hydrolysis in strong acids (e.g., HCl/THF), forming pyrrolidine carboxylic acid derivatives. This limits its use in acidic reaction media .

- Basic Conditions : The hydroxymethyl group may undergo elimination or oxidation under strong bases (e.g., LDA or DBU), requiring pH-controlled environments .

Handling Recommendations : - Store at –20°C under nitrogen to prevent ester hydrolysis or oxidation.

- Avoid prolonged exposure to moisture or light by using amber vials and desiccants .

What strategies are employed to achieve enantioselective synthesis of its stereoisomers?

Advanced Research Question

Chiral Resolution Methods :

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during hydroxymethylation to control stereochemistry at the 4-position .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers .

Analytical Validation : - Employ chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection to confirm enantiomeric excess (≥98% ee) .

How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Advanced Research Question

Computational Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on the hydroxymethyl group’s hydrogen-bonding potential .

- MD Simulations : Analyze conformational flexibility of the pyrrolidine ring under physiological conditions (e.g., solvation in water) to predict bioavailability .

Experimental Cross-Validation : - Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Advanced Research Question

Case Study : Discrepancies in NOE signals for diastereomers.

Methodology :

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering in pyrrolidine) .

- Synthesize reference standards via stereoselective routes (e.g., Sharpless epoxidation) for direct comparison .

Documentation : Maintain detailed reaction logs and raw spectral data for peer review .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Challenges :

- Purification : Chromatography becomes impractical at larger scales; switch to recrystallization (e.g., using ethyl acetate/hexane) .

- Yield Optimization : Replace air-sensitive reagents (e.g., NaH) with flow chemistry systems for safer handling .

Quality Control : - Implement in-line FTIR to monitor reaction progress and ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.